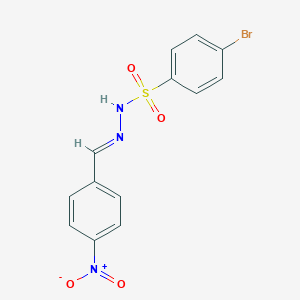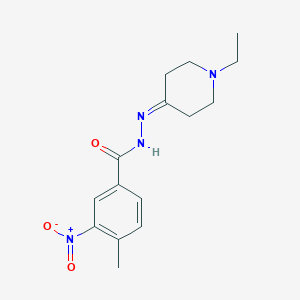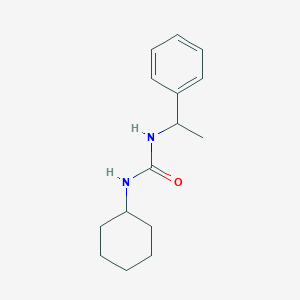![molecular formula C28H24N2O6 B448980 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B448980.png)
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a molecular formula of C28H24N2O6 and a molecular weight of 484.5 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring and a hydrazinylidene group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-formylnaphthalene-1-carboxylate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, where different substituents can be introduced. Common reagents used in these reactions include sodium methoxide, guanidine hydrochloride, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its role as an anti-cancer agent due to its ability to disrupt tubulin polymerization.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts the polymerization process, leading to the inhibition of cell division and ultimately causing cell death . This mechanism is particularly relevant in its potential use as an anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE stands out due to its unique structure and specific biological activities. Similar compounds include:
Combretastatin A-1: Another tubulin-binding agent with anti-cancer properties.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and other conditions.
Paclitaxel: A widely used chemotherapeutic agent that stabilizes microtubules and prevents their disassembly. The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications.
Eigenschaften
Molekularformel |
C28H24N2O6 |
|---|---|
Molekulargewicht |
484.5g/mol |
IUPAC-Name |
[4-[(Z)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C28H24N2O6/c1-33-24-15-20(16-25(34-2)26(24)35-3)27(31)30-29-17-18-11-13-21(14-12-18)36-28(32)23-10-6-8-19-7-4-5-9-22(19)23/h4-17H,1-3H3,(H,30,31)/b29-17- |
InChI-Schlüssel |
YBFVENNWNRIPMX-RHANQZHGSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448897.png)
![N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448899.png)
![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448901.png)
![3-methoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B448904.png)
![N'~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448905.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B448906.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B448908.png)
![methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate](/img/structure/B448914.png)
![N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE](/img/structure/B448915.png)


![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-4-nitro-3-methylbenzohydrazide](/img/structure/B448919.png)
![1-(4-chlorobenzyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B448920.png)
